molecular formula C12H11BrN2O B13887373 5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one

5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one

Cat. No.: B13887373
M. Wt: 279.13 g/mol
InChI Key: IYLIVRZRIFKDGP-UHFFFAOYSA-N
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Description

5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl bromide and 2-aminopyrimidine.

    Bromination: The bromination of 2-aminopyrimidine is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.

    Coupling Reaction: The brominated pyrimidine is then coupled with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

5-bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C12H11BrN2O/c1-9-2-4-10(5-3-9)7-15-8-14-6-11(13)12(15)16/h2-6,8H,7H2,1H3

InChI Key

IYLIVRZRIFKDGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC=C(C2=O)Br

Origin of Product

United States

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